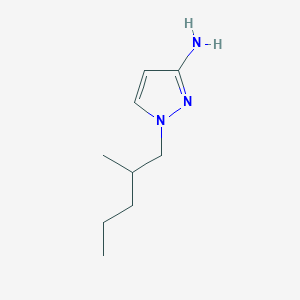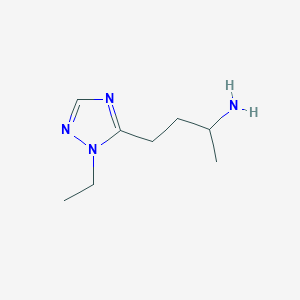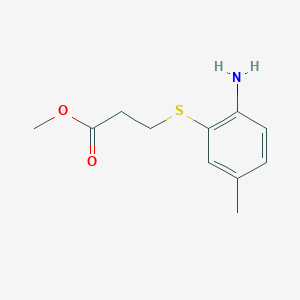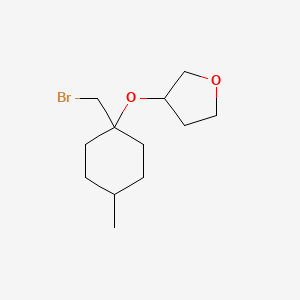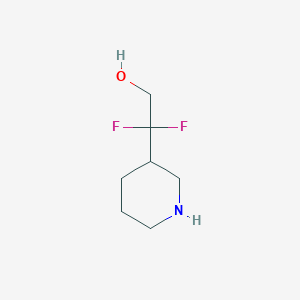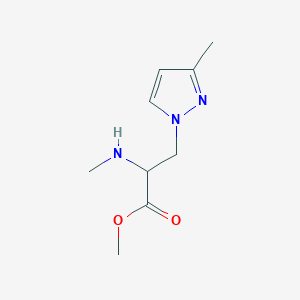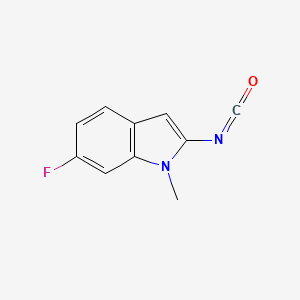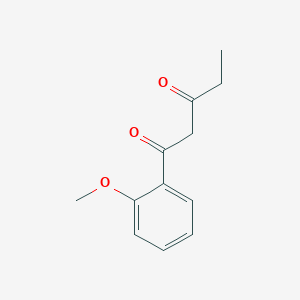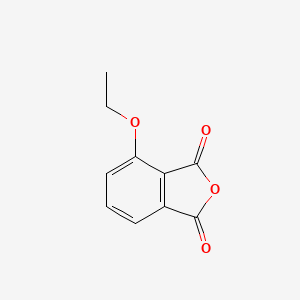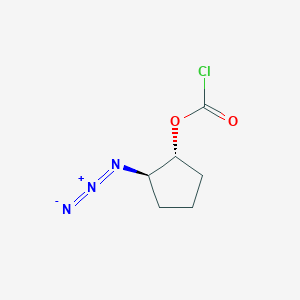
6-(Isopropyl(methyl)amino)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[methyl(propan-2-yl)amino]hexanoic acid is a synthetic organic compound with a molecular structure that includes a hexanoic acid backbone substituted with a methyl(propan-2-yl)amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[methyl(propan-2-yl)amino]hexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with hexanoic acid.
Amidation: Hexanoic acid is reacted with methyl(propan-2-yl)amine under acidic or basic conditions to form the amide intermediate.
Hydrolysis: The amide intermediate is then hydrolyzed to yield 6-[methyl(propan-2-yl)amino]hexanoic acid.
Industrial Production Methods
In an industrial setting, the production of 6-[methyl(propan-2-yl)amino]hexanoic acid may involve:
Large-Scale Amidation: Utilizing large reactors to carry out the amidation reaction efficiently.
Purification: Employing techniques such as crystallization or distillation to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
6-[methyl(propan-2-yl)amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: Can produce alcohols or amines.
Substitution: Results in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
6-[methyl(propan-2-yl)amino]hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-[methyl(propan-2-yl)amino]hexanoic acid involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-aminohexanoic acid: A structurally similar compound with an amino group instead of the methyl(propan-2-yl)amino group.
6-aminocaproic acid: Another related compound with similar chemical properties.
Uniqueness
6-[methyl(propan-2-yl)amino]hexanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H21NO2 |
|---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
6-[methyl(propan-2-yl)amino]hexanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-9(2)11(3)8-6-4-5-7-10(12)13/h9H,4-8H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
VRUKNPVQMNBSKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C)CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13620337.png)
